![molecular formula C13H13ClN2O2S B2952358 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3,5-dimethylisoxazol-4-yl)methanone CAS No. 2034417-02-0](/img/structure/B2952358.png)
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3,5-dimethylisoxazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3,5-dimethylisoxazol-4-yl)methanone belongs to a class of organic compounds known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is of significant interest due to its unique structure, which combines elements from the thienopyridine and isoxazole families, leading to distinct reactivity and biological activity profiles.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3,5-dimethylisoxazol-4-yl)methanone typically involves multi-step organic reactions. One common route starts with the preparation of thienopyridine intermediates, which are then chlorinated to introduce the 2-chloro substituent. The isoxazole moiety can be synthesized separately through cycloaddition reactions involving nitriles and alkenes, followed by selective methylation.
Industrial Production Methods: For large-scale production, the process can be optimized using continuous flow chemistry, which allows for better control over reaction conditions and increased yield. Key factors include the choice of solvents, catalysts, and temperature regulation to ensure the highest purity and efficiency in the synthesis.
化学反应分析
Types of Reactions It Undergoes
Oxidation: This compound can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: It can be reduced using hydride donors like lithium aluminum hydride or sodium borohydride, typically resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro site, where nucleophiles such as amines or thiols can replace the chlorine atom, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or thiol in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed from These Reactions
Oxidation Products: Corresponding ketones or carboxylic acids.
Reduction Products: Alcohols or amines.
Substitution Products: Aminated or thiolated derivatives.
科学研究应用
Chemistry: Utilized as a building block for more complex molecules in synthetic organic chemistry.
Biology: Explored for its activity as an enzyme inhibitor, affecting various biological pathways.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The biological activity of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3,5-dimethylisoxazol-4-yl)methanone is often linked to its ability to interact with specific molecular targets, such as enzymes or receptors. The thienopyridine moiety may facilitate binding to target proteins, while the isoxazole group can participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to changes in cellular pathways and physiological responses.
相似化合物的比较
Thieno[3,2-c]pyridine derivatives.
Dimethylisoxazole compounds.
Other chlorinated heterocycles.
These similar compounds may exhibit some overlapping properties but lack the distinctive combination of both thienopyridine and isoxazole moieties, which makes the discussed compound particularly interesting for further research and application.
属性
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(3,5-dimethyl-1,2-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-7-12(8(2)18-15-7)13(17)16-4-3-10-9(6-16)5-11(14)19-10/h5H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUSTGDHKKVVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC3=C(C2)C=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-fluoro-2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2952275.png)
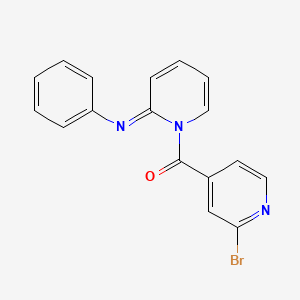
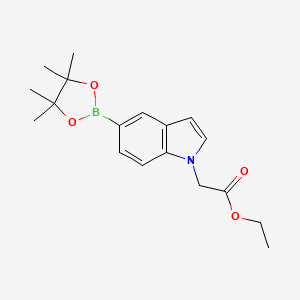

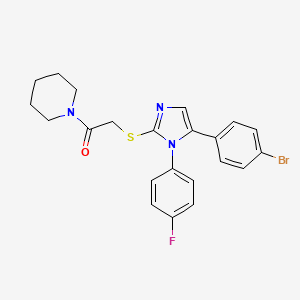
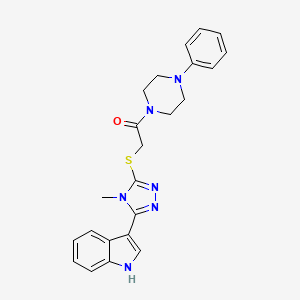
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2952285.png)
![3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2952288.png)
![2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2952289.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2952291.png)
![4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine hydrochloride](/img/structure/B2952292.png)
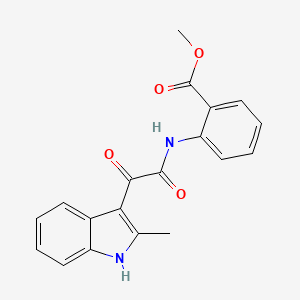
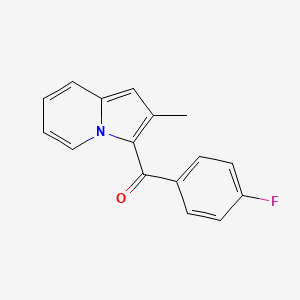
![6-(aminomethyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide dihydrochloride](/img/structure/B2952295.png)
